molecular formula C23H17BrFN3O2S B422074 (5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B422074
M. Wt: 498.4g/mol
InChI Key: MRSJVVQMTPZIFP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines bromophenyl, fluorophenyl, and pyrrol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include bromophenyl derivatives, fluorophenyl derivatives, and pyrrol derivatives. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its biological activity.

    Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, where other functional groups replace the bromine or fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound shares structural similarities with the target compound, including the bromophenyl and fluorophenyl groups.

    3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-methanol: Another similar compound with a pyrazole core and bromophenyl and fluorophenyl groups.

Uniqueness

(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H17BrFN3O2S

Molecular Weight

498.4g/mol

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H17BrFN3O2S/c1-13-10-15(14(2)27(13)18-8-6-17(25)7-9-18)11-20-21(29)26-23(31)28(22(20)30)19-5-3-4-16(24)12-19/h3-12H,1-2H3,(H,26,29,31)/b20-11+

InChI Key

MRSJVVQMTPZIFP-RGVLZGJSSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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